molecular formula C16H10ClNO3 B189871 N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1847-02-5

N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B189871
CAS RN: 1847-02-5
M. Wt: 299.71 g/mol
InChI Key: RAXJGYMESDOVRB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. CHC belongs to the class of coumarin derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.

Mechanism Of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can reduce inflammation and pain.

Biochemical And Physiological Effects

N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have demonstrated that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for drug development. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, particularly its effects on various signaling pathways in the body.
2. Investigation of the potential applications of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Development of new drug formulations based on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, such as nanoparticles or liposomes, to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential synergistic effects of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide with other drugs or compounds, which may enhance its therapeutic efficacy.
In conclusion, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a promising compound with potent pharmacological activity and potential applications in various fields, including medicinal chemistry and drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonium hydroxide to obtain N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in high yield and purity.

Scientific Research Applications

N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Several studies have shown that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.

properties

CAS RN

1847-02-5

Product Name

N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19)

InChI Key

RAXJGYMESDOVRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl

Pictograms

Irritant

synonyms

N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Origin of Product

United States

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